

An In-depth Technical Guide to Aluminum Nitrate Nonahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum nitrate hydrate*

Cat. No.: *B3041033*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum nitrate nonahydrate, $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, is a versatile and important inorganic salt with a wide range of applications in research and industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and use, and a summary of its toxicological effects. The information is presented to support its application in catalysis, material synthesis, and to inform safety and handling procedures, particularly for professionals in drug development and scientific research.

Core Properties of Aluminum Nitrate Nonahydrate

Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water.^[1] It is a strong oxidizing agent and should be handled with care.^{[1][2]} The core chemical and physical properties are summarized in the tables below for easy reference.

Chemical and Physical Properties

Property	Value	References
Chemical Formula	$\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$	[1] [3]
Molar Mass	375.13 g/mol	[1] [4]
Appearance	White, hygroscopic crystals or crystalline powder	[1] [5]
Odor	Odorless	[1] [2]
Density	1.72 g/cm ³	[1] [6]
Melting Point	73 °C (decomposes)	[5] [6] [7]
Boiling Point	135 °C (decomposes)	[5] [7]
pH	2.5 - 3.5 (50 g/L solution at 25 °C)	[5] [6]

Solubility

Solvent	Solubility	References
Water	73.9 g/100 mL (at 20 °C)	[1] [8]
Methanol	Soluble	[1]
Ethanol	Very soluble	[1] [6]
Acetone	Soluble	[6]
Ethylene Glycol	Soluble	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of aluminum nitrate nonahydrate.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid like aluminum nitrate nonahydrate.[\[1\]](#)[\[6\]](#)[\[9\]](#)

Materials:

- Aluminum nitrate nonahydrate (analytical grade)
- Capillary tubes (sealed at one end)
- Melting point apparatus or Thiele tube with heating oil
- Thermometer
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the aluminum nitrate nonahydrate sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- **Capillary Tube Packing:** Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[6]
- **Apparatus Setup:**
 - **Melting Point Apparatus:** Insert the packed capillary tube into the sample holder of the melting point apparatus.
 - **Thiele Tube:** Securely attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the heating oil of the Thiele tube, making sure the top of the sample is below the oil level.
- **Heating and Observation:**
 - Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[9]
 - For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[9]

- Observe the sample closely. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]
- Data Recording: Record the melting point range. For accuracy, repeat the measurement with a fresh sample at least twice and average the results.[9]

Synthesis of Alumina (Al_2O_3) Nanoparticles via Chemical Precipitation

This protocol details a common method for synthesizing alumina nanoparticles using aluminum nitrate nonahydrate as a precursor.[10]

Materials:

- Aluminum nitrate nonahydrate ($\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Citric acid ($\text{C}_6\text{H}_8\text{O}_7$)
- Distilled water
- Beakers
- Magnetic stirrer and stir bar
- Drying oven
- Furnace

Procedure:

- Precursor Solution Preparation:
 - Prepare a 0.5 M solution of aluminum nitrate nonahydrate by dissolving 18.75 g in 100 mL of distilled water in a beaker.
 - Prepare a 0.5 M solution of citric acid by dissolving 9.606 g in 100 mL of distilled water in a separate beaker.

- Precipitation:
 - While stirring the aluminum nitrate solution vigorously with a magnetic stirrer, slowly add the citric acid solution.
 - Continue stirring the mixture for a set period (e.g., 2 hours) to ensure a complete reaction and formation of a precipitate.
- Washing and Drying:
 - Collect the precipitate by centrifugation or filtration.
 - Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.
 - Dry the washed precipitate in an oven at a temperature around 100-120 °C until a constant weight is achieved.
- Calcination:
 - Transfer the dried powder to a crucible and place it in a furnace.
 - Calcine the powder at a high temperature (e.g., 550 °C or higher) for a specified duration (e.g., 2-4 hours) to obtain alumina (Al_2O_3) nanoparticles. The exact temperature and time will influence the phase and crystallite size of the resulting alumina.

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal decomposition of aluminum nitrate nonahydrate using TGA.

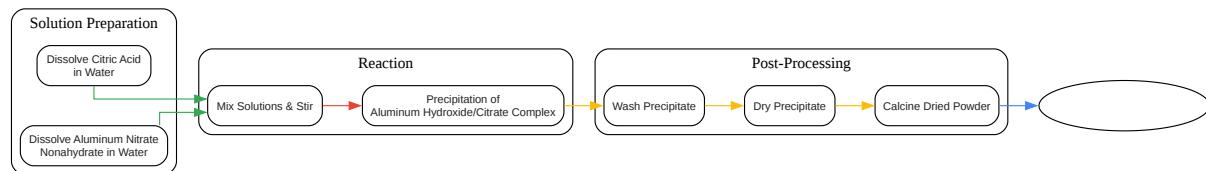
Objective: To determine the thermal stability and decomposition profile of aluminum nitrate nonahydrate.

Apparatus:

- Thermogravimetric Analyzer (TGA)

- High-purity inert gas (e.g., nitrogen or argon)
- Analytical balance

Procedure:

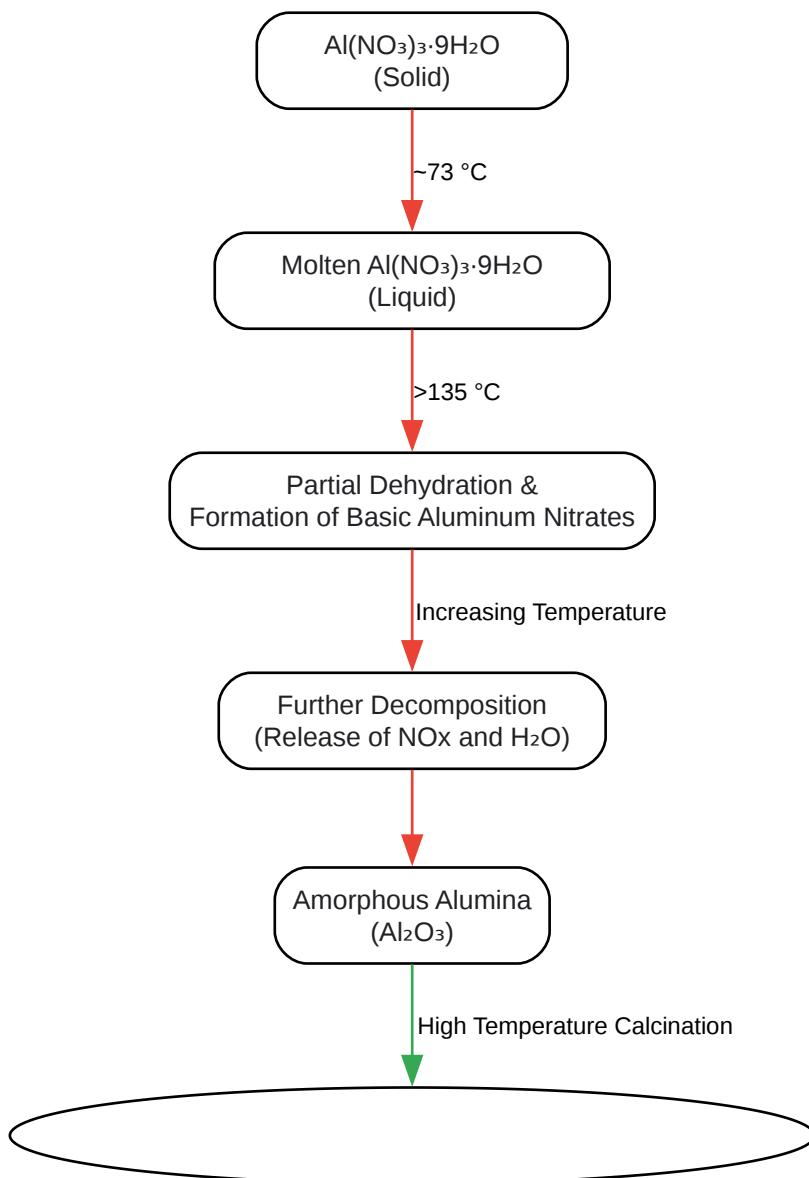

- Sample Preparation: Accurately weigh a small amount of the aluminum nitrate nonahydrate sample (typically 5-10 mg) into a TGA crucible.
- Instrument Setup:
 - Place the crucible in the TGA furnace.
 - Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
- Thermal Program:
 - Set the temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Acquisition:
 - Start the TGA run. The instrument will continuously measure and record the sample's weight as a function of temperature.
- Data Analysis:
 - The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition events.
 - Analyze the curve to determine the temperatures at which these events occur and the percentage of weight loss for each step. The thermal decomposition of aluminum nitrate nonahydrate typically proceeds in stages, starting with the loss of water of hydration, followed by the decomposition of the nitrate to form aluminum oxide.[\[11\]](#)[\[12\]](#)

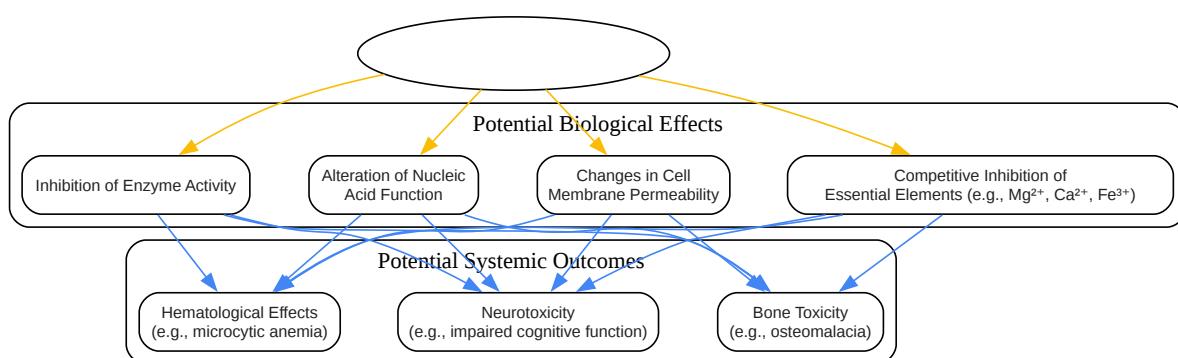
Visualizations: Workflows and Logical Relationships

Experimental Workflow: Synthesis of Alumina

Nanoparticles

The following diagram illustrates the key steps in the synthesis of alumina nanoparticles from aluminum nitrate nonahydrate.




[Click to download full resolution via product page](#)

Synthesis of Alumina Nanoparticles Workflow

Logical Relationship: Thermal Decomposition Pathway

This diagram outlines the sequential decomposition of aluminum nitrate nonahydrate upon heating.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. US3366446A - Process for decomposition of aluminum nitrate nonahydrate - Google Patents [patents.google.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Aluminium nitrate - ScienceMadness Wiki [sciencemadness.org]
- 5. thinksrs.com [thinksrs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Aluminum Nitrate Nonahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3041033#what-are-the-properties-of-aluminum-nitrate-nonahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com